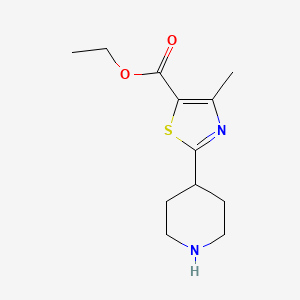

ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

Description

Structural and Functional Significance of Thiazole-Piperidine Hybrid Scaffolds

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a piperidine moiety. The molecular formula $$ \text{C}{12}\text{H}{18}\text{N}{2}\text{O}{2}\text{S} $$ (molecular weight: 254.35 g/mol) underscores its compact yet pharmacologically versatile structure. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to electron-rich regions that facilitate interactions with biological targets. Meanwhile, the piperidine group introduces conformational flexibility and basicity, enhancing bioavailability and membrane permeability.

The ethyl ester group at position 5 of the thiazole ring serves dual roles: it modulates lipophilicity for improved tissue penetration and acts as a prodrug moiety, enabling metabolic activation in vivo. This hybrid scaffold has been leveraged in angiogenesis inhibitors, as evidenced by patents highlighting its role in blocking vascular endothelial growth factor (VEGF) signaling. The spatial arrangement of substituents—methyl at position 4 and piperidin-4-yl at position 2—creates a stereoelectronic profile conducive to binding kinase domains and G-protein-coupled receptors.

Table 1: Key Molecular Properties

Historical Context of Thiazole Derivatives in Medicinal Chemistry

Thiazole-based compounds have been pivotal in drug discovery since the 1940s, with early examples like sulfathiazole demonstrating antimicrobial efficacy. The integration of piperidine into thiazole frameworks emerged in the 21st century to address limitations in selectivity and pharmacokinetics. For instance, cefiderocol—a siderophore cephalosporin with a thiazole moiety—showcases the scaffold’s utility against multidrug-resistant pathogens. Similarly, alpelisib, a thiazole-containing PI3K inhibitor, highlights applications in oncology.

The evolution toward hybrid scaffolds, such as this compound, reflects advances in rational drug design. Piperidine’s role in mitigating metabolic instability, as seen in fibrinolysis inhibitors, synergizes with thiazole’s capacity for hydrogen bonding and π-π stacking. Patent literature from the early 2000s documents its use in angiogenesis inhibitors targeting cancers and endometriosis, while recent studies emphasize its potential in kinase modulation.

Rationale for Investigating this compound

Three factors drive interest in this compound:

- Structural Novelty : The juxtaposition of a methyl group and piperidine on the thiazole ring creates a chiral center, enabling enantioselective interactions with biological targets. Computational models suggest the (S)-enantiomer preferentially binds VEGF receptors.

- Multitarget Potential : The scaffold’s electron-deficient thiazole and basic piperidine moieties allow engagement with diverse targets, including PARP1 (implicated in DNA repair) and MAPK pathways.

- Synthetic Accessibility : Modular synthesis routes—such as Hantzsch thiazole cyclization followed by piperidine coupling—enable scalable production. Recent optimizations using polyethylene glycol (PEG-400) solvents have boosted yields to >70%.

Table 2: Comparative Analysis of Thiazole-Piperidine Hybrids

Properties

IUPAC Name |

ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h9,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSEBNIOUBPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208846 | |

| Record name | Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-10-9 | |

| Record name | Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Thiazole Ring Construction

The synthesis typically begins with the formation of the 1,3-thiazole ring bearing the 4-methyl and 5-carboxylate substituents. A common approach involves the reaction of thiourea derivatives with α-haloketones or α-chlorinated β-keto esters.

Example from Literature : Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a key intermediate closely related to the target compound.

The methylamino group at position 2 can be masked or modified to allow further functionalization, often protected as a tert-butoxycarbonyl (Boc) derivative to prevent interference in subsequent steps.

Esterification and Functional Group Transformations

The ester function at position 5 is generally introduced early in the synthesis via the use of ethyl esters of β-keto acids or by esterification of the corresponding acid intermediates.

Hydrolysis of esters to acids and subsequent re-esterification or amidation steps are employed to tune the functional groups as needed for further coupling reactions or biological activity optimization.

Protection and Deprotection Steps

Protecting groups such as Boc for amines and Fmoc for amino acid derivatives are frequently employed to control selectivity during multi-step synthesis.

Removal of protecting groups is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid for Boc) or basic conditions (e.g., piperidine for Fmoc) without compromising the thiazole ring or ester functionality.

Summary of a Representative Synthetic Route

Research Findings and Optimization Notes

The use of carbodiimide coupling agents (EDCI) with HOBt improves yields and reduces side reactions during amide bond formation.

Protecting groups are essential to avoid side reactions, especially when multiple nucleophilic sites are present.

Solvent choice (e.g., dichloromethane, DMF) and temperature control (room temperature) are critical for reaction efficiency and product purity.

Purification is commonly achieved by flash column chromatography using mixtures of petroleum ether and ethyl acetate, ensuring isolation of pure intermediates and final products.

Additional Notes on Variations

Alternative nucleophiles or amines can be introduced at position 2 for analog synthesis, but piperidin-4-yl substitution is typically achieved via direct coupling with piperidin-4-yl amine or its derivatives.

The thiazole ring can be further functionalized at other positions, but the 4-methyl and 5-carboxylate groups are generally introduced early and preserved throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate features a thiazole ring fused with a piperidine moiety and an ester functional group. The compound can be synthesized through the esterification of 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid with ethanol, typically using sulfuric acid as a dehydrating agent under reflux conditions .

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Esterification | 4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid + Ethanol | Reflux with sulfuric acid |

The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer effects against several cancer cell lines, such as HePG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be below 25 μM, indicating strong cytotoxicity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HePG-2 | <25 | Cytotoxic |

| MCF-7 | <25 | Cytotoxic |

Applications in Drug Development

Due to its unique structural features and biological activities, this compound is being explored for potential use in drug development. Its ability to act on multiple biological pathways makes it a promising candidate for developing new therapeutic agents against infections and cancer .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Piperidinyl vs.

- Amino vs. Heteroaryl Substituents: Methylamino derivatives (e.g., from ) require protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions, whereas heteroaryl substituents (e.g., thienyl, pyridinyl) are inherently stable .

Yield Comparison :

- Methylamino derivatives: ~70–80% yield after protective group strategies .

- Pyridinyl/thienyl derivatives: 60–75% yield due to steric hindrance in coupling reactions .

Biological Activity

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a piperidine moiety and an ester functional group. The compound can be synthesized through the esterification of 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid with ethanol, typically using sulfuric acid as a dehydrating agent under reflux conditions .

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For instance, derivatives of similar thiazole structures demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | 17 |

| Escherichia coli | 0.5 | 1 | 15 |

| Bacillus subtilis | 0.2 | 0.4 | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies utilizing various cancer cell lines (e.g., HePG-2 for liver cancer and MCF-7 for breast cancer) revealed that the compound exhibits notable anti-proliferative effects. The IC50 values for these cell lines were found to be below 25 μM, indicating strong cytotoxicity .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HePG-2 | <25 | High |

| MCF-7 | <25 | High |

| PC-3 | <50 | Moderate |

| HCT-116 | <100 | Weak |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The thiazole ring is believed to interact with enzymes and receptors involved in cellular signaling pathways, while the piperidine moiety enhances binding affinity to these targets . This dual action may lead to the modulation of critical biological processes such as cell division and metabolic pathways.

Comparative Analysis with Similar Compounds

This compound can be compared to other thiazole derivatives known for their biological activities:

Table 3: Comparison of Thiazole Derivatives

| Compound Name | Type | Biological Activity |

|---|---|---|

| Sulfathiazole | Antimicrobial | Effective against bacterial infections |

| Ritonavir | Antiretroviral | HIV protease inhibitor |

| Abafungin | Antifungal | Effective against fungal infections |

These comparisons highlight the unique structural features of this compound that contribute to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as ethyl acetoacetate and piperidine derivatives. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Use : Acidic or basic catalysts (e.g., HCl or KOH) are critical for cyclization, with temperature control (60–80°C) to avoid side reactions .

- Hydrolysis : Post-synthesis hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids if needed .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : A multi-spectral approach is recommended:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

- NMR Analysis : ¹H NMR confirms substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm; thiazole methyl at δ 2.1 ppm). ¹³C NMR resolves carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What methods ensure purity assessment of the compound for biological assays?

- Methodological Answer :

- Elemental Analysis : Verify experimental vs. calculated C, H, N, S content (deviation <0.3% acceptable) .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point : Sharp melting range (<2°C deviation) indicates crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reactivity .

- Catalyst Loading : Titrate catalyst concentration (e.g., 0.5–5 mol% HCl) to minimize ester hydrolysis while promoting cyclization .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., piperidinyl ring puckering) causing signal broadening .

- COSY/NOESY : Assign overlapping proton signals by correlating through-space and through-bond interactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with enzymes like α-glucosidase). Focus on hydrogen bonding with the piperidinyl nitrogen and thiazole sulfur .

- MD Simulations : Assess stability of binding poses over 100 ns trajectories in explicit solvent .

Q. How do structural modifications (e.g., aryl substitutions) impact bioactivity?

- Methodological Answer :

- SAR Studies : Replace the piperidinyl group with morpholine or pyrrolidine to evaluate steric/electronic effects on activity .

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the thiazole 4-position to modulate lipophilicity and target engagement .

Q. What are the stability profiles of the compound under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.